molecular formula C9H10BrNO2 B1334917 2-(4-Bromophenoxy)propanamide CAS No. 360791-98-6

2-(4-Bromophenoxy)propanamide

Cat. No. B1334917
M. Wt: 244.08 g/mol
InChI Key: GBEDJWZQBGSKBM-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)propanamide is a chemical compound that belongs to the group of carboxamides. It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 .


Synthesis Analysis

The synthesis of compounds similar to 2-(4-Bromophenoxy)propanamide has been reported in the literature. For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS). The structure was confirmed by X-ray diffraction (XRD) studies .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenoxy)propanamide consists of a propanamide backbone with a bromophenoxy substituent at the 2-position . The compound has a molecular weight of 244.09 .

Scientific Research Applications

Environmental Presence and Toxicology

2,4,6-Tribromophenol, a compound related to 2-(4-Bromophenoxy)propanamide, is extensively produced as a brominated phenol. It plays a crucial role as an intermediate in the synthesis of brominated flame retardants and acts as a degradation product of these substances. It's also utilized as a pesticide and naturally produced by some aquatic organisms. Found ubiquitously in the environment, including aquatic matrices, house dust, and foodstuff, its presence is significant due to the potential exposure routes for humans. Despite its widespread occurrence, there's limited knowledge about its toxicokinetics and toxicodynamics, necessitating further research in these areas, especially considering the emergence of new flame retardants that can degrade into 2,4,6-tribromophenol (Koch & Sures, 2018).

Novel Brominated Flame Retardants

The prevalence of novel brominated flame retardants (NBFRs), including those related to 2-(4-Bromophenoxy)propanamide, has been escalating in indoor air, dust, consumer goods, and food. The increasing application of NBFRs calls for comprehensive research on their occurrence, environmental fate, and toxicity. Studies highlight that 28 out of 63 NBFRs lack substantial research and monitoring, indicating a pressing need for optimized analytical methods and further exploration of their effects in indoor environments, emission sources, and potential leaching. Substances like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP), and decabromodiphenyl ethane (DBDPE) are often found in high concentrations and warrant concern due to their potential risks (Zuiderveen, Slootweg, & de Boer, 2020).

Adsorption and Environmental Impact

The adsorption of phenoxy herbicides, including those structurally related to 2-(4-Bromophenoxy)propanamide, to soil, organic matter, and minerals has been a subject of extensive study. The sorption behavior of these compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D) and other related substances, can be understood based on soil parameters such as pH, organic carbon content, and extractable aluminum and iron. Understanding the sorption mechanisms is crucial for assessing the environmental impact and management of these herbicides (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

2-(4-bromophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEDJWZQBGSKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387969
Record name 2-(4-bromophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)propanamide

CAS RN

360791-98-6
Record name 2-(4-bromophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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